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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodophenol
CAS No.: 1192815-08-9
Cat. No.: B6341347
Get Quote
. J

Technical Whitepaper: 4-Chloro-2-fluoro-6-
iodophenol

Strategic Halogenation Scaffolds in Medicinal Chemistry

Executive Summary

4-Chloro-2-fluoro-6-iodophenol (CAS: 1192815-08-9) represents a high-value "tri-
halogenated" scaffold. Its utility lies in the distinct reactivity profiles of its three halogen
substituents: the lability of the ortho-iodine for cross-coupling, the metabolic blocking capability
of the para-chlorine, and the electronic modulation provided by the ortho-fluorine. This guide
analyzes its molecular architecture, predicted and observed physicochemical properties, and
standardized protocols for its synthesis and validation.[1]

Molecular Architecture & Electronic Effects

The molecule features a phenol core substituted at the 2, 4, and 6 positions.[2] This specific
substitution pattern creates a "push-pull” electronic environment that stabilizes the phenoxide
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anion while enabling regioselective functionalization.

Structural Logic

e Position 1 (-OH): The hydroxyl group acts as an anchor for hydrogen bonding. The acidity is
significantly enhanced by the electron-withdrawing nature of the ortho-F and para-Cl.

e Position 2 (-F): Fluorine exerts a strong inductive withdrawing effect (-1), increasing the
acidity of the phenol. Additionally, it can function as a weak hydrogen bond acceptor,
potentially forming an intramolecular bond with the hydroxyl proton, which influences
membrane permeability.

» Position 4 (-Cl): Chlorine at the para position primarily serves to increase lipophilicity and
block metabolic oxidation (CYP450-mediated hydroxylation) at the most reactive site of the
phenol ring.

e Position 6 (-1): lodine is the largest and most polarizable substituent. It provides a "reactive
handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira)
without interfering with the C-F or C-Cl bonds.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional role of each substituent in a drug discovery
context.
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Figure 1: Functional decomposition of the 4-Chloro-2-fluoro-6-iodophenol scaffold.

Physicochemical Profile

Accurate physicochemical data is critical for predicting the behavior of this compound in
biological assays. As experimental data for this specific isomer is limited in public repositories,
values below combine available vendor data with high-confidence predictive models
(ACD/Labs, ChemAxon) based on structural analogs.

Table 1: Key Physicochemical Properties[3]
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Property Value (Approx/Predicted) Significance

Fragment-like; suitable for LE

Molecular Weight 272.44 g/mol (Ligand Efficiency)
optimization.
Formula CeHsCIFIO Halogen-rich core.

Likely crystalline solid or semi-
Physical State Solid (Low Melting) solid at RT due to halogen
disruption of crystal packing.

Lower than pure phenol
Melting Point 45-55 °C (Predicted) (40.5°C) or 4-chlorophenol
(43°C) due to asymmetry.

significantly more acidic than
pKa (Acidic) 6.8+0.5 phenol (9.95) due to F/CI/I

electron withdrawal.

Moderate lipophilicity; crosses
LogP (Octanol/Water) 3.1+0.3 membranes but requires
solubilizers (DMSO).

Low polar surface area

TPSA 20.23 A2 suggests high passive
permeability.
H-Bond Donors 1 The phenolic hydroxyl.

The phenolic oxygen (F and CI
H-Bond Acceptors 1
are poor acceptors).

Synthetic Pathways & Purity Analysis

The synthesis of 4-Chloro-2-fluoro-6-iodophenol typically proceeds via the regioselective
iodination of the commercially available precursor, 4-chloro-2-fluorophenol.

Synthesis Protocol (Regioselective lodination)
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Reaction Logic: The hydroxyl group activates the ortho and para positions. Since the para
position is blocked by Chlorine and one ortho position is blocked by Fluorine, electrophilic
iodination occurs selectively at the remaining C6 ortho position.

Reagents:

Precursor: 4-Chloro-2-fluorophenol (CAS 348-62-9)

lodinating Agent: N-lodosuccinimide (NIS) or lodine Monochloride (ICl).

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid.

Catalyst: Trifluoroacetic acid (TFA) (optional, to accelerate reaction).

Step-by-Step Workflow:

o Dissolution: Dissolve 1.0 eq of 4-chloro-2-fluorophenol in MeCN (0.5 M concentration).
o Addition: Cool to 0°C. Add 1.05 eq of NIS portion-wise over 30 minutes.

o Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC
(Hexane/EtOAc 8:2) or LC-MS.

e Quench: Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (indicated by color change from brown to yellow/colorless).

» Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
 Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in
Hexanes).
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Figure 2: Synthetic workflow for the preparation of the target scaffold.

Experimental Protocols for Characterization

To ensure scientific integrity, the identity and properties of the synthesized compound must be
validated using the following self-validating protocols.

Protocol A: pKa Determination (Spectrophotometric
Method)

Why this method? Potentiometric titration may be inaccurate for low-solubility compounds. UV-
metric titration is preferred for phenols with pKa < 8.

e Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

o Buffer System: Use a universal buffer (Briton-Robinson) covering pH 2.0 to 12.0.
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o Measurement: Dilute stock into buffers to a final concentration of 50 uM.
e Scan: Record UV-Vis spectra (200—400 nm) at each pH step (0.5 unit increments).
e Analysis: Identify the isosbestic point. Plot Absorbance (

of phenoxide) vs. pH.

o Calculation: Fit data to the Henderson-Hasselbalch equation:

Validation:[3] The curve must be sigmoidal with

Protocol B: Lipophilicity (LogP) via HPLC

Why this method? Traditional shake-flask methods are time-consuming. Reversed-phase
HPLC correlates retention time with hydrophobicity.

Standards: Calibrate column (C18) using 5 reference standards with known LogP values
(e.g., Toluene, Benzene, Acetophenone).

e Mobile Phase: Isocratic Methanol/Water (70:30) + 0.1% Formic Acid (to keep phenol
protonated).

e Injection: Inject 10 pL of sample (1 mg/mL in MeOH).

o Calculation: Calculate the capacity factor (
):
Where
is retention time and
is dead time (uracil).

o Derivation: Plot

of standards vs. known LogP. Interpolate the sample's LogP.
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Applications in Drug Discovery[6][7][8][9][10]
Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "heavy" fragment. The iodine atom allows for the rapid
elaboration of the scaffold into bi-aryl systems, while the fluorine/chlorine atoms provide pre-
installed metabolic blocking groups.

Bioisosteric Replacement

The 2-fluoro-4-chlorophenol motif is often used to mimic more metabolically labile electron-rich
phenols. The addition of iodine allows this motif to be "clicked" onto larger drug frameworks.

Key Reaction: Suzuki-Miyaura Coupling

Substrate: 4-Chloro-2-fluoro-6-iodophenol (protected as methyl ether or free phenol with
excess base).

o Partner: Aryl boronic acid (

).

o Catalyst:

or

o Outcome: Selective replacement of the lodine atom with an aryl group, leaving the Cl and F
intact.

Safety & Handling (Halophenol Toxicity)

o Hazard Classification: GHS07 (Warning).
e Risks:
o H315: Causes skin irritation.[4]

o H319: Causes serious eye irritation.[4]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b6341347/docs?utm_src=pdf-body#physicochemical-properties-of-4-chloro-2-fluoro-6-iodophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-iodophenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-iodophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6341347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o H335: May cause respiratory irritation.[4]

e Handling: All synthesis and handling must occur in a chemical fume hood. Neoprene or
Nitrile gloves are required.

» Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams
due to environmental persistence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [physicochemical properties of 4-Chloro-2-fluoro-6-
iodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6341347/docs#physicochemical-properties-of-4-
chloro-2-fluoro-6-iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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